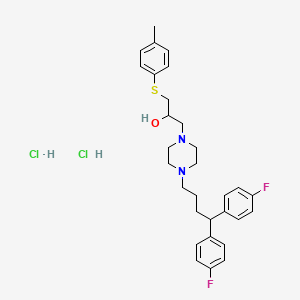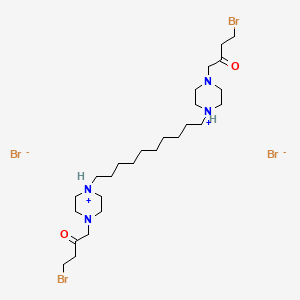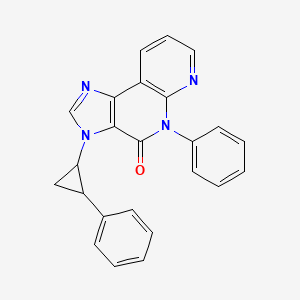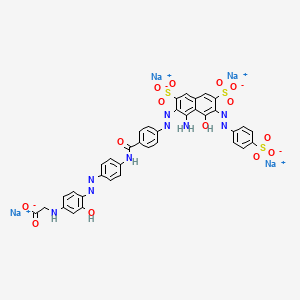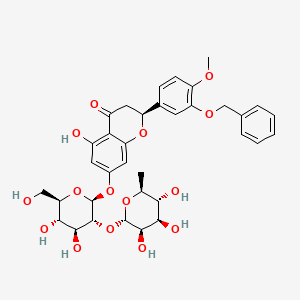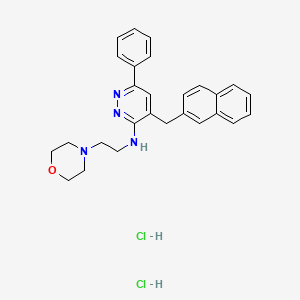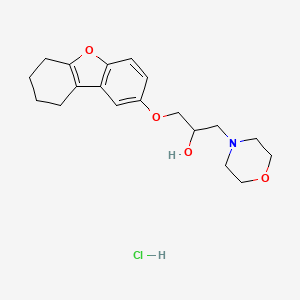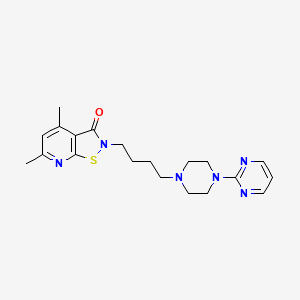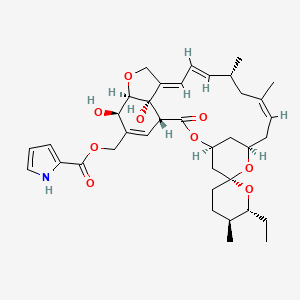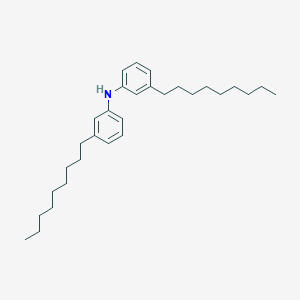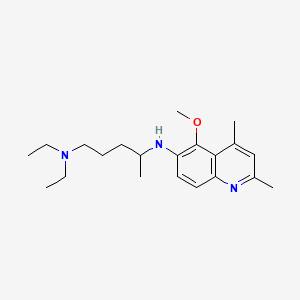
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(5-methoxy-2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(5-methoxy-2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine: is a complex organic compound that features a quinoline moiety substituted with methoxy and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(5-methoxy-2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then functionalized with methoxy and dimethyl groups. The subsequent steps involve the introduction of the pentanediamine chain through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide or tetrahydrofuran to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(5-methoxy-2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The diethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(5-methoxy-2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential as an antimalarial agent due to the quinoline structure.
Industry: Used in the development of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(5-methoxy-2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to its therapeutic effects. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death in certain pathogens.
相似化合物的比较
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial agent.
Quinacrine: Used in the treatment of malaria and certain autoimmune diseases.
Primaquine: An antimalarial drug with a similar quinoline structure.
Uniqueness
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(5-methoxy-2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives. Its methoxy and dimethyl groups, along with the diethylamino chain, provide unique steric and electronic characteristics that can influence its reactivity and interactions with biological targets.
属性
CAS 编号 |
84264-48-2 |
|---|---|
分子式 |
C21H33N3O |
分子量 |
343.5 g/mol |
IUPAC 名称 |
1-N,1-N-diethyl-4-N-(5-methoxy-2,4-dimethylquinolin-6-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C21H33N3O/c1-7-24(8-2)13-9-10-16(4)22-19-12-11-18-20(21(19)25-6)15(3)14-17(5)23-18/h11-12,14,16,22H,7-10,13H2,1-6H3 |
InChI 键 |
ZZMJCYIKNNHWPG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCC(C)NC1=C(C2=C(C=C1)N=C(C=C2C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


